molecular formula C12H12Cl2O3 B1327898 Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate CAS No. 71450-93-6

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Cat. No.: B1327898
CAS No.: 71450-93-6
M. Wt: 275.12 g/mol
InChI Key: BCBHDQZVFWUZRW-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dichlorophenyl group attached to a butyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,3-dichlorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-(2,3-dichlorophenyl)-4-oxobutyric acid.

    Reduction: 4-(2,3-dichlorophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate
  • Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
  • Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate

Comparison: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHDQZVFWUZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645740
Record name Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71450-93-6
Record name Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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